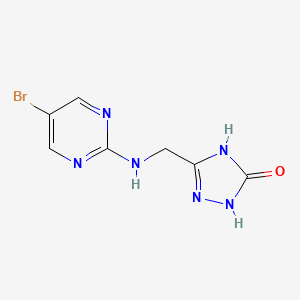![molecular formula C27H27N3 B14891744 [4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine](/img/structure/B14891744.png)
[4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine: is a complex organic compound characterized by its multiple aromatic rings and amine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with amines under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, controlled temperature, and pressure.
Major Products Formed:
Oxidation: Quinones, oxidized aromatic derivatives.
Reduction: Reduced amine derivatives.
Substitution: Nitro or sulfonated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecular architectures and functional materials.
Biology: In biological research, the compound may be used as a ligand in the study of enzyme interactions or as a precursor in the synthesis of biologically active molecules.
Industry: The compound can be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which [4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s multiple aromatic rings and amine groups allow it to form stable complexes with these targets, potentially inhibiting or modulating their activity. The specific pathways involved may include signal transduction or metabolic processes, depending on the application.
Comparación Con Compuestos Similares
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis and hydrogen bonding interactions.
3,5-Bis(trifluoromethyl)benzylamine: Used in various chemical syntheses and as an intermediate in pharmaceutical production.
Indole Derivatives: Widely studied for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness: [4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine stands out due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets
Propiedades
Fórmula molecular |
C27H27N3 |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
[4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine |
InChI |
InChI=1S/C27H27N3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15H,16-18,28-30H2 |
Clave InChI |
GOIMQKCMCPELHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)C2=CC(=CC(=C2)C3=CC=C(C=C3)CN)C4=CC=C(C=C4)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide](/img/structure/B14891671.png)
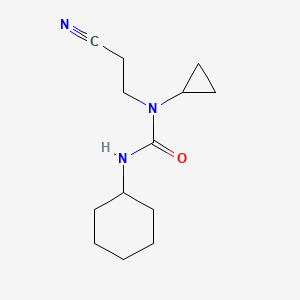
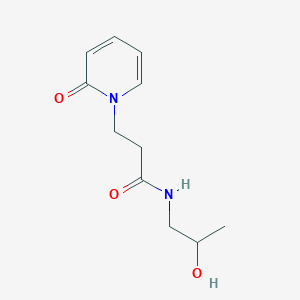

![(R)-methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B14891699.png)
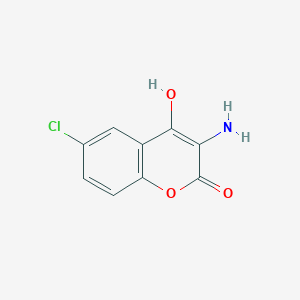
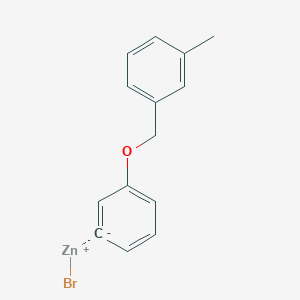


![5-((R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14891723.png)
![(1R)-[1,1'-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphine](/img/structure/B14891727.png)
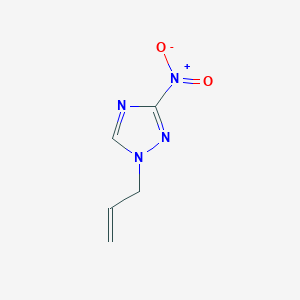
![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I)](/img/structure/B14891736.png)
